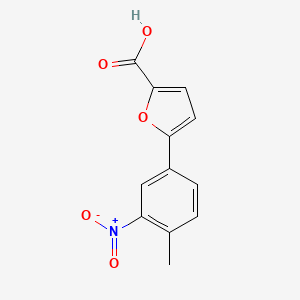

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

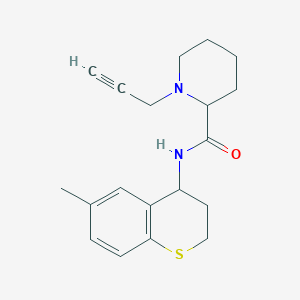

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound that has been identified as a potential therapeutic agent, particularly in the field of antitubercular agents . It targets iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis

The molecular structure of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid was obtained through co-crystallization experiments . The structure was analyzed using 1 H NMR, 13 C NMR, HRMS, and SC-XRD .Applications De Recherche Scientifique

Antitubercular Agents

The ever-evolving research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics. Specifically, they target iron acquisition in mycobacterial species. Researchers have characterized the molecular interactions between these compounds and their protein target (MbtI from Mycobacterium tuberculosis) through co-crystallization experiments. Unexpectedly, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained during these studies .

Petroleum Refining

Historically, furans have played a role in petroleum refining. For instance, furfural—a related compound—has been used as a liquid/liquid extractant to remove aromatics from diesel fuels, improving ignition properties. While not directly related to 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid , this context highlights the broader significance of furans in industrial processes .

Mécanisme D'action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves interfering with iron homeostasis in mycobacterial species . This is achieved by inhibiting the salicylate synthase MbtI from M. tuberculosis, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores .

Safety and Hazards

There is limited information available regarding the toxicity and safety of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid in humans and the environment.

Orientations Futures

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has emerged as a promising class of antimycobacterial agents . It can be used as a building block for the synthesis of novel materials with potential applications in various industries. The research in this field is ever-evolving, and advances in the development of novel therapeutic options are still critical to face the impending threat of TB .

Propriétés

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)